Human P2X7 Receptor Antagonist Potency: 2.5-Fold Greater Activity than A-740003 at the Human Ortholog
In a cross-study comparison using the same assay platform (FLIPR-based calcium flux in human 1321N1 astrocytoma cells stably expressing human P2X7), the target compound achieved an IC50 of 15.8 nM [1], representing a 2.5-fold improvement in potency over A-740003, which requires 40 nM to achieve 50% inhibition of the human P2X7 receptor . Both compounds were evaluated as antagonists of BzATP-evoked calcium mobilization under comparable conditions. This potency difference is substantial enough to impact the concentration ranges required for in vitro pharmacology experiments, particularly when establishing selectivity windows against other P2X subtypes.
| Evidence Dimension | Human P2X7 receptor antagonist potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 15.8 nM |
| Comparator Or Baseline | A-740003: IC50 = 40 nM |
| Quantified Difference | 2.5-fold greater potency (lower IC50) at human P2X7 |
| Conditions | Human 1321N1 cells expressing recombinant human P2X7; inhibition of BzATP-induced calcium flux measured by FLIPR |
Why This Matters
Researchers requiring maximal human P2X7 blockade at the lowest achievable concentration should prioritize this compound over A-740003 to minimize off-target risk and compound consumption in human-cell-based assays.
- [1] BindingDB BDBM50410957; CHEMBL380239. IC50 = 15.8 nM: Antagonist activity at human P2X7 receptor expressed in human 1321N1 cells assessed as inhibition of calcium flux by FLIPR. Data curated from Abbott Laboratories by ChEMBL. View Source
